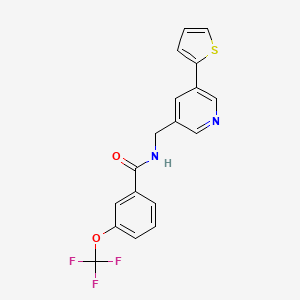
7-isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine analogs. It has gained much attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Purine derivatives, such as those synthesized with specific substituents at the N-1 and N-7 positions, have been evaluated for their inhibitory activities against DPP-IV. These compounds, characterized by NMR and ESI MS data, demonstrated moderate to good inhibitory activities, with some showing comparable activity to known inhibitors like Sitagliptin. This indicates the potential of purine derivatives in the development of treatments for conditions like type 2 diabetes by modulating the incretin hormone levels through DPP-IV inhibition (Mo et al., 2015).
Anti-Inflammatory Activity
Butanehydrazide derivatives of purine-2,6-dione have been designed and synthesized to act as dual PDE4/7 inhibitors. These compounds have shown potent inhibitory activities against both PDE4B and PDE7A isoenzymes, with some derivatives exhibiting strong anti-TNF-α effects. This suggests a promising avenue for the treatment of inflammatory diseases by targeting cAMP-specific PDE isoenzymes to reduce proinflammatory cytokines (Chłoń-Rzepa et al., 2018).
Purine Alkaloids and Their Biological Activities
Purine alkaloids isolated from natural sources, such as marine organisms and algae, have been found to possess various biological activities. For example, purine alkaloids from the South China Sea gorgonian Subergorgia suberosa and bromophenols coupled with nucleoside bases from the red alga Rhodomela confervoides have shown weak cytotoxicity toward human cancer cell lines. These findings highlight the potential of purine derivatives in the discovery of new anticancer agents (Qi et al., 2008) (Ma et al., 2007).
Synthesis and Reactivity
The synthesis and reactivity of purine derivatives are crucial for their applications in medicinal chemistry. Novel synthetic routes and protective groups have been developed to synthesize substituted purine-2,6-diones, which are essential for creating pharmacologically active compounds. These synthetic advancements enable the exploration of new purine-based therapeutics with improved efficacy and reduced side effects (Khaliullin & Shabalina, 2020).
Propiedades
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12(2)8-9-23-15-16(22(4)18(25)21-17(15)24)20-19(23)26-11-14-7-5-6-13(3)10-14/h5-7,10,12H,8-9,11H2,1-4H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJGUVKOIGAGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2445044.png)
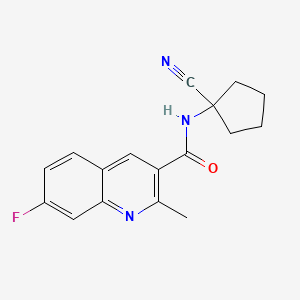


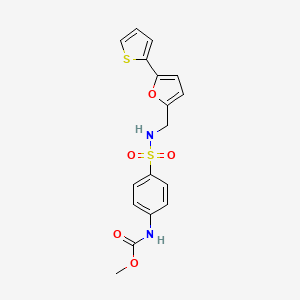
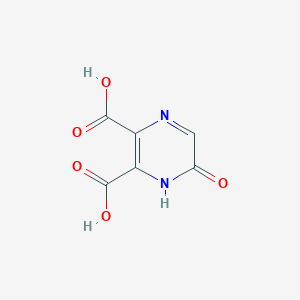

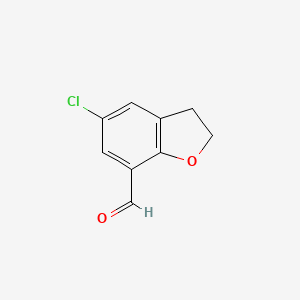
![2-Methyl-4-[3-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2445055.png)
![4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2445057.png)

